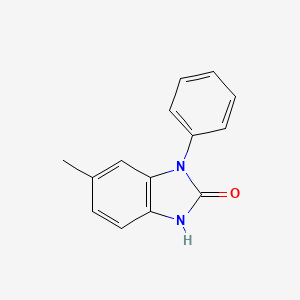
(s)-14-Methyl-1-octadecene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(s)-14-Methyl-1-octadecene is an organic compound belonging to the class of alkenes It is characterized by a long carbon chain with a double bond and a methyl group attached to the 14th carbon atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (s)-14-Methyl-1-octadecene typically involves the use of alkenylation reactions. One common method is the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired alkene. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like tetrahydrofuran.
Industrial Production Methods
In industrial settings, this compound can be produced through catalytic processes involving the oligomerization of ethylene. This method utilizes metal catalysts such as nickel or palladium to facilitate the formation of long-chain alkenes. The reaction is carried out under high pressure and temperature to achieve optimal yields.
Analyse Chemischer Reaktionen
Types of Reactions
(s)-14-Methyl-1-octadecene undergoes various chemical reactions, including:
Oxidation: The double bond in the compound can be oxidized to form epoxides or diols using oxidizing agents like m-chloroperbenzoic acid or osmium tetroxide.
Reduction: Hydrogenation of the double bond can be achieved using hydrogen gas in the presence of a palladium or platinum catalyst, resulting in the formation of the corresponding alkane.
Substitution: The methyl group can undergo halogenation reactions with reagents such as bromine or chlorine to form halogenated derivatives.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid, osmium tetroxide, and hydrogen peroxide.
Reduction: Hydrogen gas with palladium or platinum catalysts.
Substitution: Bromine, chlorine, and other halogenating agents.
Major Products
Oxidation: Epoxides, diols.
Reduction: Alkanes.
Substitution: Halogenated alkenes.
Wissenschaftliche Forschungsanwendungen
(s)-14-Methyl-1-octadecene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in biological membranes and lipid interactions.
Medicine: Investigated for its potential use in drug delivery systems due to its hydrophobic nature.
Industry: Utilized in the production of specialty chemicals and as a component in lubricants and surfactants.
Wirkmechanismus
The mechanism of action of (s)-14-Methyl-1-octadecene involves its interaction with molecular targets such as enzymes and receptors. The compound’s hydrophobic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. It can also act as a ligand, binding to specific receptors and modulating their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Octadecene: Lacks the methyl group at the 14th position, resulting in different physical and chemical properties.
14-Methyl-1-hexadecene: Shorter carbon chain, leading to variations in reactivity and applications.
2-Methyl-1-octadecene: Methyl group positioned differently, affecting its steric and electronic properties.
Uniqueness
(s)-14-Methyl-1-octadecene is unique due to the specific positioning of the methyl group, which influences its reactivity and interaction with other molecules. This structural feature makes it a valuable compound for targeted applications in research and industry.
Eigenschaften
Molekularformel |
C19H38 |
|---|---|
Molekulargewicht |
266.5 g/mol |
IUPAC-Name |
14-methyloctadec-1-ene |
InChI |
InChI=1S/C19H38/c1-4-6-8-9-10-11-12-13-14-15-16-18-19(3)17-7-5-2/h4,19H,1,5-18H2,2-3H3 |
InChI-Schlüssel |
NAEZQVWAWSVOSD-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(C)CCCCCCCCCCCC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methanol](/img/structure/B13704853.png)


![1-[[2-(Trimethylsilyl)ethoxy]methyl]-1H-imidazole-4-carboxylic Acid](/img/structure/B13704870.png)

![3-(5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazin-3-yl)propanoic acid](/img/structure/B13704886.png)
![Dibenzo[b,d]furan-4,6-diamine](/img/structure/B13704890.png)


![Ethyl 3-[4-[[3-[Boc(methyl)amino]propyl](methyl)amino]phenyl]propanoate](/img/structure/B13704908.png)
![6-Bromo-2-chlorothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B13704911.png)

